molecular formula C12H15NO3 B4681167 ethyl 3-(acetylamino)-4-methylbenzoate

ethyl 3-(acetylamino)-4-methylbenzoate

Cat. No. B4681167
M. Wt: 221.25 g/mol
InChI Key: MHNQLKCIZNTEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(acetylamino)-4-methylbenzoate is a chemical compound that belongs to the class of benzoate esters. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of ethyl 3-(acetylamino)-4-methylbenzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body that are involved in inflammation, tumor growth, and bacterial infection.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of certain tumor cells and bacteria. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-(acetylamino)-4-methylbenzoate in lab experiments is its potential as a drug candidate. Its unique properties and potential applications make it a promising compound for drug development. However, one limitation is its limited availability and high cost, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on ethyl 3-(acetylamino)-4-methylbenzoate. One direction is to further investigate its potential as a drug candidate for various diseases such as cancer and bacterial infections. Another direction is to study its mechanism of action and biochemical and physiological effects in more detail. Additionally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound.

Scientific Research Applications

Ethyl 3-(acetylamino)-4-methylbenzoate has been used in various scientific research applications, including drug discovery, medicinal chemistry, and organic synthesis. It has been shown to have potential anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for drug development.

properties

IUPAC Name

ethyl 3-acetamido-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)10-6-5-8(2)11(7-10)13-9(3)14/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNQLKCIZNTEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.